Potassium tetrachloroaluminate

Description

Properties

IUPAC Name |

potassium;tetrachloroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFYPPIJKJOXDY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

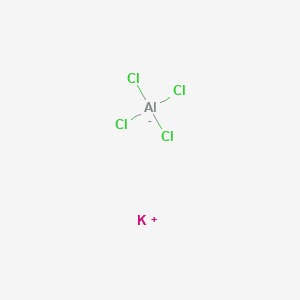

[Al-](Cl)(Cl)(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl4K | |

| Record name | potassium tetrachloroaluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13821-13-1 | |

| Record name | Potassium tetrachloroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Early Investigations of Chloroaluminate Systems

The journey of understanding chloroaluminate systems is deeply intertwined with the quest for commercially viable aluminum production. Before the breakthrough of the Hall-Héroult process in 1886, aluminum was considered a precious metal due to the difficulty in extracting it from its ore. sciencehistory.org This revolutionary process, independently developed by American chemist Charles Martin Hall and French scientist Paul Héroult, utilized an electrolytic bath of molten cryolite (B1665278) (Na₃AlF₆) to dissolve alumina (B75360) (Al₂O₃), thereby lowering the melting point and enabling electrolysis. harboraluminum.comaip.orgwikipedia.org While not directly involving potassium tetrachloroaluminate, this process highlighted the potential of molten salt systems in electrometallurgy and laid the groundwork for investigating other halide-based melts.

The systematic study of low-temperature molten salts, which includes this compound, began to gain traction in the mid-20th century. These systems, often termed ionic liquids, are salts that are liquid below 100°C. rsc.orgresearchgate.netrsc.org Early investigations into chloroaluminate melts, such as those involving sodium chloride and aluminum chloride, revealed their potential as electrolytes for applications like thermal batteries. rsc.org A pivotal moment in the history of ambient-temperature molten salts occurred in 1951 when Hurley and Wier demonstrated that a mixture of aluminum chloride (AlCl₃) and N-ethylpyridinium bromide (EtPyBr) could be liquid at room temperature. dtic.mil

Comprehensive reference works like the Gmelin Handbook of Inorganic Chemistry, a multi-volume collection of data on inorganic and organometallic compounds published over many decades, have served as crucial resources for researchers by systematically compiling and critically appraising information from primary scientific literature on compounds like this compound. umsl.eduwou.educlemson.edu These early studies and compilations were instrumental in characterizing the fundamental properties of chloroaluminate systems, paving the way for more advanced research into their structure and reactivity. For instance, studies on the vapor phase of mixed halides, including KAlCl₄, revealed a structure where the potassium atom is loosely bonded to the tetrachloroaluminate tetrahedron. nasa.gov

Significance of Tetrachloroaluminate Anions in Chemical Systems

The chemical behavior and utility of potassium tetrachloroaluminate are largely dictated by the properties of the tetrachloroaluminate anion ([AlCl₄]⁻). This anionic species is formed from the Lewis acid-base reaction between a chloride ion donor (like KCl) and aluminum chloride (AlCl₃), a strong Lewis acid. The resulting [AlCl₄]⁻ anion is a key component in a variety of chemical environments.

One of the most significant roles of the tetrachloroaluminate anion is as a component of non-aqueous ionic liquids. These molten salts exhibit unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.net The composition of chloroaluminate melts can be tuned to be acidic, basic, or neutral depending on the molar ratio of AlCl₃ to the chloride salt. This tunability allows for precise control over the Lewis acidity of the medium, which is crucial for catalyzing a variety of chemical reactions. nih.gov For example, Lewis acidic chloroaluminate melts have been shown to catalyze Diels-Alder reactions. nih.gov

The tetrachloroaluminate anion also plays a critical role in electrochemistry. Chloroaluminate ionic liquids are investigated as electrolytes in batteries due to their ability to support the reversible deposition and stripping of aluminum. rsc.org The ionic nature and wide electrochemical window of these melts make them suitable for high-energy-density battery systems.

Furthermore, the [AlCl₄]⁻ anion is a valuable tool in inorganic and organometallic synthesis. It can act as a non-coordinating or weakly coordinating anion, which helps to stabilize highly reactive cationic species. Research has shown the formation of various complex ions in chloroaluminate solutions, including [AlCl₄]⁻ and [Al₂Cl₇]⁻, depending on the concentration of aluminum chloride. nasa.gov The formation of these complex anions from large cations and anions with many degrees of freedom inhibits crystallization, leading to lower melting points. rsc.org

Contemporary Research Trajectories for Kalcl₄

Controlled Synthesis of KAlCl₄

The principal method for synthesizing KAlCl₄ involves the direct combination of its constituent binary halides: potassium chloride (KCl) and aluminum trichloride (B1173362) (AlCl₃). This reaction is exothermic and can be represented by the following equation:

KCl + AlCl₃ → KAlCl₄

The success of this synthesis is highly contingent on the reaction conditions, which are detailed in the subsequent sections.

Direct Reaction Pathways from Constituent Halides

The most direct route to producing this compound is through the reaction of solid potassium chloride and aluminum trichloride. stackexchange.com A precise 1:1 molar ratio of the reactants is essential to yield pure KAlCl₄. google.com Any deviation from this stoichiometry can result in a final product contaminated with unreacted starting materials or other chloroaluminate species. While grinding the two solids together can initiate the reaction, thermal methods are typically employed to ensure a complete and uniform reaction, often by heating the mixture to its molten state. stackexchange.com

Preparation in Inert, Anhydrous Environments

Given the hygroscopic nature of aluminum trichloride and the reactivity of this compound with moisture, all synthetic procedures must be conducted under inert and anhydrous conditions. rsc.org The presence of water can lead to the formation of undesirable byproducts such as aluminum hydroxychlorides, which compromise the purity and functionality of the final product. Consequently, these syntheses are typically performed in a glovebox under an argon or nitrogen atmosphere. google.comrsc.org All glassware and starting materials must be thoroughly dried prior to use, and any solvents must be anhydrous. This inert environment prevents both the unwanted side reactions with water and the oxidation of any potential impurities. rsc.org

Melt Synthesis Techniques for High Purity KAlCl₄

Melt synthesis is a widely used and effective method for producing high-purity, crystalline KAlCl₄. This technique involves heating a stoichiometric mixture of potassium chloride and aluminum trichloride in a sealed, inert container, often made of quartz, to a temperature exceeding the melting point of KAlCl₄ (approximately 256 °C). stackexchange.com The molten mixture is maintained at this temperature for a duration sufficient to ensure the reaction is complete and the melt is homogenous. Subsequently, a slow cooling process is initiated to facilitate the growth of well-defined crystals. This annealing step minimizes defects within the crystal lattice, yielding a product with high crystallographic purity. The resulting this compound is a white or colorless crystalline solid.

| Parameter | Direct Reaction (Solid State) | Melt Synthesis |

|---|---|---|

| Reactants | Solid KCl, Solid AlCl₃ | Solid KCl, Solid AlCl₃ |

| Stoichiometry | 1:1 molar ratio | 1:1 molar ratio |

| Environment | Inert, Anhydrous (e.g., Glovebox) | Inert, Anhydrous (e.g., Sealed Quartz Ampoule) |

| Temperature | Often initiated at room temperature, may require heating | > 256 °C (Melting point of KAlCl₄) |

| Reaction Time | Variable, dependent on mixing and heating | Typically several hours to ensure homogeneity |

| Product Form | Powder | Crystalline solid |

| Key Advantage | Simpler setup | High purity, crystalline product |

Purity Assessment and Characterization in Synthetic Studies

The validation of the purity and structural integrity of the synthesized KAlCl₄ is a crucial step. A variety of analytical techniques are utilized to confirm the compound's identity and to quantify any impurities.

X-ray Diffraction (XRD) for Crystallographic Purity Validation

X-ray diffraction (XRD) is a fundamental technique for confirming the crystallographic phase purity of synthesized this compound. rjsvd.com The XRD pattern of a crystalline material serves as a unique fingerprint determined by its crystal structure. The obtained pattern for KAlCl₄ is compared against standard diffraction data from crystallographic databases, such as the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database. ugr.esugr.es The presence of sharp, well-defined peaks corresponding to the known monoclinic structure of KAlCl₄, and the absence of peaks from starting materials or other phases, indicates a high degree of crystallographic purity. rsc.orgrjsvd.com The sharpness of these diffraction peaks also provides a qualitative measure of the sample's crystallinity.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.2 | 5.82 | 100 |

| 21.5 | 4.13 | 45 |

| 28.4 | 3.14 | 60 |

| 30.6 | 2.92 | 70 |

| 34.2 | 2.62 | 35 |

*Note: These are representative peak positions and intensities. Actual values may vary slightly depending on the specific instrument and experimental conditions.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Impurity Quantification

While XRD is effective for identifying crystalline phases, it is not sensitive to amorphous impurities or trace elemental contaminants. For the quantification of such trace impurities, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique. cea.frmst.or.jp ICP-MS can detect and quantify a broad spectrum of elements at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). cea.frmst.or.jp

In the context of KAlCl₄ synthesis, ICP-MS is employed to determine the concentration of metallic and non-metallic impurities that may originate from the starting materials or the reaction vessel. kyoto-u.ac.jp This is particularly critical for applications where high purity is essential, as even minute amounts of contaminants can significantly affect the material's performance in catalytic or electrochemical systems. The sample is typically digested in an appropriate acid matrix before being introduced into the argon plasma for analysis. cea.fr The resulting mass spectrum provides a precise and accurate elemental composition of the sample.

| Impurity Element | Potential Source | Typical Detection Limit (ppb) |

|---|---|---|

| Fe | Starting materials, reaction vessel | < 1 |

| Si | Quartz reaction vessel | < 5 |

| Na | Starting materials (KCl) | < 10 |

| Mg | Starting materials | < 0.5 |

| Zn | Starting materials | < 1 |

Synthetic Analogues and Derivatives of Tetrachloroaluminate

The tetrachloroaluminate anion is a versatile building block in inorganic and organometallic synthesis. Its formation from the strong Lewis acid, aluminum trichloride (AlCl₃), and a chloride source allows for its incorporation into a variety of complex cationic structures. nih.govwikipedia.org

The synthesis of heterocyclic salts containing the tetrachloroaluminate anion is a significant area of research, particularly in the field of ionic liquids. Several general methods are employed for their preparation.

One primary method involves a Lewis acid-base reaction. bohrium.com For instance, the well-known ionic liquid, 1-ethyl-3-methyl-1,3-imidazolium (EMIM) tetrachloroaluminate, is synthesized by reacting 1-ethyl-3-methyl-1,3-imidazolium chloride (EMIM-Cl) with aluminum trichloride (AlCl₃). bohrium.com In this reaction, AlCl₃ acts as a Lewis acid, abstracting the chloride ion from the EMIM-Cl to form the tetrachloroaluminate anion. bohrium.com

Another approach is through the alkylation of a neutral heterocycle. This method first involves the reaction of a heterocycle with an alkyl halide to produce a heterocyclic halide salt. This salt can then undergo an anion exchange reaction to introduce the tetrachloroaluminate anion. bohrium.com

Protonation of a ring nitrogen in a neutral heterocyclic compound using a strong Brønsted acid that contains the desired anion is a third method for forming heterocyclic salts. bohrium.com

Furthermore, mixed chloride-tetrachloroaluminate salts of simple ammonium cations have been synthesized. For example, the reaction of the appropriate ammonium chloride with aluminum trichloride in a hydrocarbon solution has yielded crystalline salts like [NH₃(CH₂Ph)]₄Cl[AlCl₄]₃ and [NH₃(C₆H₁₁)]₂Cl[AlCl₄]. digitellinc.comscholaris.ca These compounds are notable for their relatively low melting points and the presence of N-H···Cl⁻ hydrogen bonding. digitellinc.comscholaris.ca

The synthesis of a disila bohrium.comstibonocenophanium cation as a tetrachloroaluminate salt has also been reported, demonstrating the utility of the tetrachloroaluminate anion in stabilizing novel organometallic cations. researchgate.net

Table 1: Examples of Heterocyclic and Ammonium Salts Containing the Tetrachloroaluminate Anion

| Cation | Anion Composition | Synthetic Method | Reference |

| 1-Ethyl-3-methyl-1,3-imidazolium (EMIM) | [AlCl₄]⁻ | Lewis acid-base reaction of EMIM-Cl and AlCl₃ | bohrium.com |

| Benzylammonium | Cl⁻ and [AlCl₄]⁻ | Reaction of benzylammonium chloride with AlCl₃ | digitellinc.comscholaris.ca |

| Cyclohexylammonium | Cl⁻ and [AlCl₄]⁻ | Reaction of cyclohexylammonium chloride with AlCl₃ | digitellinc.comscholaris.ca |

| Disila bohrium.comstibonocenophanium | [AlCl₄]⁻ | Chloride abstraction from a chloro-substituted stibonocenophane using AlCl₃ | researchgate.net |

The interaction of phosphine (B1218219) oxides with aluminum trichloride provides a pathway to phosphanoxyl-type complexes within a tetrachloroaluminate environment. Phosphine oxides (R₃PO) are known to form stable 1:1 adducts with AlCl₃. bohrium.comdigitellinc.com These adducts, with the general formula R₃PO•AlCl₃, can be synthesized from solution or by the dry grinding of the solid components. digitellinc.com

Upon formation of the adduct, the P=O bond is weakened, as evidenced by a decrease in the ν(P=O) stretching frequency in infrared spectra and an elongation of the P-O bond length observed in single-crystal X-ray structures. bohrium.comdigitellinc.com This weakening of the P=O bond is a crucial step towards the generation of phosphanoxyl-type species.

The formation of these adducts renders the highly hygroscopic and poorly soluble AlCl₃ more amenable to handling and use in organic solvents. bohrium.comdigitellinc.com The synthesis of diarylphosphine oxides can be achieved by reacting phenylphosphine (B1580520) dichloride with an aromatic compound like benzene (B151609) or ethylbenzene (B125841) in the presence of aluminum trichloride, which acts as a catalyst. google.com The reaction proceeds through the formation of a complex between the resulting diphenylphosphine (B32561) chloride and AlCl₃, which is then hydrolyzed to yield the diphenylphosphine oxide. google.com

The generation of phosphinoyl radicals can be initiated by the single-electron transfer (SET) oxidation of phosphine oxides or their precursors. oaepublish.comresearchgate.net The presence of a strong Lewis acid like AlCl₃ can facilitate this process. The resulting phosphinoyl radical can then undergo various reactions, such as addition to alkenes. researchgate.net The generation of phosphine radical cations, which are precursors to phosphoranyl radicals, can be achieved through photoredox catalysis. nih.gov The addition of an oxygen-centered nucleophile, such as an alcohol, to the phosphine radical cation generates a phosphoranyl radical. nih.gov

Table 2: Characterization Data for Phosphine Oxide-AlCl₃ Adducts

| Phosphine Oxide | Adduct | Synthesis Method | Key Spectral Feature | Reference |

| Triphenylphosphine oxide (Ph₃PO) | Ph₃PO•AlCl₃ | From solution or dry grinding | Weakened P=O bond observed in IR spectra | digitellinc.com |

| Tri(o-tolyl)phosphine oxide (o-Tol₃PO) | o-Tol₃PO•AlCl₃ | From solution or dry grinding | Downfield shift in ³¹P MAS NMR spectra | bohrium.comdigitellinc.com |

| Tri(p-tolyl)phosphine oxide (p-Tol₃PO) | p-Tol₃PO•AlCl₃ | From solution or dry grinding | Weakened P=O bond observed in IR spectra | bohrium.comdigitellinc.com |

| Tricyclohexylphosphine oxide (Cy₃PO) | Cy₃PO•AlCl₃ | From solution or dry grinding | Tetrahedral symmetry around Al confirmed by ²⁷Al NMR | bohrium.comdigitellinc.com |

Aluminoxanes are compounds containing Al-O-Al linkages and are typically formed by the controlled hydrolysis of organoaluminum compounds, such as trialkylaluminum. google.comepo.org While the direct synthesis of aluminoxanes from this compound is not a commonly cited method, the hydrolysis of related aluminum chloride compounds provides insight into potential pathways.

The reaction of aluminum trichloride with water is complex and depends on the amount of water present. In an excess of water, hydrated aluminum ions, [Al(H₂O)₆]³⁺, are formed. unacademy.comquora.comstackexchange.com However, with a limited amount of water, hydrolysis can lead to the formation of species containing Al-OH bonds, such as AlCl₂OH, and the release of hydrogen chloride gas. stackexchange.com These hydroxy-containing intermediates are key precursors to the formation of aluminoxane linkages.

Further condensation of these hydroxylated aluminum chloride species could, in principle, lead to the formation of chloroaluminoxanes, which are aluminoxanes where some of the organic groups are replaced by chlorine atoms. The reaction of alkoxyaluminium dichlorides (ROAlCl₂) with methylaluminium dichloride (MeAlCl₂) has been shown to produce aluminoxane systems. researchgate.net

The hydrolysis of dichloroaluminum carboxylates, which can be considered derivatives of tetrachloroaluminate, has been shown to yield oxo- and hydroxoaluminum carboxylate complexes. researchgate.net For example, the controlled hydrolysis of [Cl₂Al(O₂CR)]₂ in a suitable solvent can lead to the formation of trinuclear oxo-aluminate clusters with a central [Al₃O] core. researchgate.net These studies demonstrate that aluminum compounds containing chloride ligands can indeed be precursors to aluminoxane-type structures through carefully controlled hydrolysis.

The general process for aluminoxane formation involves the reaction of a hydrocarbylaluminum compound with a water source, which can be free water or a hydrated salt. google.comgoogle.com The extreme reactivity of this reaction requires careful control to avoid the formation of insoluble gels. epo.org Theoretical studies on the hydrolysis of trimethylaluminum (B3029685) suggest the initial formation of dimethylaluminum hydroxide (B78521) (DMAH), which then undergoes condensation to form aluminoxanes. nih.govmissouri.edu

Table 3: Precursors and Methods for Aluminoxane Formation

| Precursor(s) | Method | Resulting System | Reference |

| Trialkylaluminum and Water | Controlled partial hydrolysis | Alkylaluminoxanes (e.g., MAO) | google.comepo.org |

| Hydrocarbylaluminum and Hydrated Alkali/Alkaline Earth Metal Hydroxides | Reaction in an inert solvent | Hydrocarbylaluminoxanes | google.com |

| Alkoxyaluminium Dichlorides and Methylaluminium Dichloride | Reaction with gas evolution | Aluminoxane systems | researchgate.net |

| Dichloroaluminum Carboxylates and Water | Controlled hydrolysis in organic solvents | Oxo- and hydroxoaluminum carboxylate complexes | researchgate.net |

Solid-State Structural Characterization

The solid-state structure of this compound is a well-defined ionic lattice composed of potassium cations (K⁺) and tetrachloroaluminate anions (AlCl₄⁻). guidechem.com Crystallographic studies, primarily using X-ray diffraction, have provided a precise understanding of its architecture.

This compound crystallizes in the monoclinic crystal system, specifically in the P2₁ space group. materialsproject.orgiucr.org This structure represents a deviation from the higher symmetry orthorhombic structures (space group Pnma) observed in tetrachloroaluminates with larger cations like rubidium (Rb⁺) and cesium (Cs⁺). iucr.org The lattice is a three-dimensional network of alternating K⁺ cations and AlCl₄⁻ anions held together by electrostatic forces. savemyexams.comsavemyexams.com

The unit cell parameters for KAlCl₄ have been determined with high precision:

a = 10.481 (9) Å

b = 7.183 (5) Å

c = 9.273 (5) Å

β = 93.10 (3)°

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.481 (9) |

| b (Å) | 7.183 (5) |

| c (Å) | 9.273 (5) |

| β (°) | 93.10 (3) |

| Formula Units (Z) | 4 |

| Calculated Density (g/cm³) | 1.98 |

The defining feature of the anionic component is the tetracoordinate aluminum atom, which is bonded to four chlorine atoms to form the discrete tetrachloroaluminate (AlCl₄⁻) anion. iucr.orgontosight.ai This anion possesses a tetrahedral geometry, as is common for tetracoordinate aluminum complexes. materialsproject.orgnih.gov However, in the solid state of KAlCl₄, the AlCl₄⁻ tetrahedra are not perfectly regular but are slightly distorted. iucr.org This distortion is evident from the variation in Al-Cl bond lengths and Cl-Al-Cl bond angles around the aluminum center.

Within the crystal structure, there are two crystallographically distinct Al³⁺ sites, each forming a tetrahedron with four surrounding Cl⁻ atoms. materialsproject.org The Al-Cl bond distances range from 2.15 Å to 2.17 Å, with an average bond length of 2.129 Å. materialsproject.orgiucr.org This slight variation underscores the distortion from ideal tetrahedral symmetry.

The potassium cations are situated within the cavities created by the packing of the AlCl₄⁻ anions. The K⁺ ions have a more complex and higher coordination number compared to the aluminum center. The crystal structure contains two inequivalent K⁺ sites with different coordination environments. materialsproject.org

One K⁺ site is bonded in a 9-coordinate geometry to nine chlorine atoms. The K-Cl bond distances for this site range from 3.31 Å to 3.91 Å. materialsproject.org

The second K⁺ site is in a 7-coordinate geometry, bonded to seven chlorine atoms, with K-Cl bond distances ranging from 3.30 Å to 3.66 Å. materialsproject.org

This coordination involves chlorine atoms from multiple neighboring AlCl₄⁻ tetrahedra, effectively linking the anions together through electrostatic interactions mediated by the K⁺ cations. The coordination number for potassium atoms in chloride-containing crystal structures can typically range from 6 to 12. researchgate.net

| Ion Site | Coordination Number | Geometry | Bond Distance Range (Å) |

|---|---|---|---|

| Al³⁺ (Site 1) | 4 | Tetrahedral | 2.15 - 2.17 |

| Al³⁺ (Site 2) | 4 | Tetrahedral | 2.15 - 2.17 |

| K⁺ (Site 1) | 9 | 9-coordinate | 3.31 - 3.91 |

| K⁺ (Site 2) | 7 | 7-coordinate | 3.30 - 3.66 |

A comparison with other alkali tetrachloroaluminates reveals a clear structural trend:

LiAlCl₄ : Crystallizes in the monoclinic P2₁/c space group. iucr.org

NaAlCl₄ : Crystallizes in the orthorhombic P2₁2₁2₁ space group. iucr.orgacs.org

KAlCl₄ : Crystallizes in the monoclinic P2₁ space group. iucr.orgacs.org

RbAlCl₄ & CsAlCl₄ : Both crystallize in the higher-symmetry orthorhombic Pnma space group. iucr.org

The transition from the orthorhombic structure of NaAlCl₄ to the monoclinic structure of KAlCl₄, and then back to a different orthorhombic structure for RbAlCl₄ and CsAlCl₄, highlights a complex relationship between the cation's ionic radius and the resulting crystal symmetry. The increase in the cation's size from Na⁺ to K⁺ leads to a decrease in symmetry, a phenomenon attributed to the specific packing requirements of the K⁺ ion within the lattice of AlCl₄⁻ anions. iucr.org Further increases in cation size (Rb⁺, Cs⁺) allow for a more symmetrical, stable packing arrangement. This demonstrates that ionic radii are a critical determinant of the crystallographic parameters in this family of compounds. libretexts.orgwikipedia.org

This compound is known to be thermally trimorphic, meaning it can exist in three different crystal phases depending on the temperature. arxiv.org Evidence of phase transitions has been observed, although the specific transition temperatures and crystal symmetries of the higher-temperature phases are still subjects of investigation. arxiv.orgresearchgate.net The existence of multiple phases suggests that the compound undergoes crystallographic transformations upon heating, which can affect its physical properties. Such transitions are common in materials and involve changes in the arrangement of atoms and the symmetry of the crystal lattice. unige.ch For instance, a jump in the luminescence lifetime of Bi-doped KAlCl₄ has been observed at 213±5 K, which may be associated with a phase transition. arxiv.org

Molten State and Solution Structure Analysis

In the molten state, the structure of KAlCl₄ changes significantly from its ordered solid-state lattice. Spectroscopic studies of KCl-AlCl₃ melts indicate that the primary species present is the tetrahedral AlCl₄⁻ anion. acs.orgosti.gov However, the system is not static. In melts containing an excess of AlCl₃, the formation of the dimeric anion, heptachlorodialuminate (Al₂Cl₇⁻), can occur. acs.orgosti.gov This suggests the existence of a chemical equilibrium in the melt: 2AlCl₄⁻ ⇌ Al₂Cl₇⁻ + Cl⁻

The thermal stability of complex molecules in alkali chloroaluminate melts increases with the ionic radius of the alkali metal cation. nasa.gov In the vapor phase above the melt, complex molecules of KAlCl₄ are present to a large extent. nasa.gov

When dissolved in a solvent like thionyl chloride (SOCl₂), spectroscopic analysis shows that the tetrahedral symmetry of the AlCl₄⁻ anion is only slightly distorted. researchgate.net The solvent molecules strongly coordinate to the potassium cation, which in turn interacts with the tetrachloroaluminate anion, forming ion pairs. The degree of distortion of the AlCl₄⁻ tetrahedron is proportional to the charge density of the cation. researchgate.net

Structural Investigations of KAlCl₄ Melts

The structure of molten KAlCl₄ has been primarily elucidated through X-ray diffraction and Raman spectroscopy. X-ray diffraction studies on analogous molten alkali chloroaluminate systems indicate that the fundamental structural unit is the tetrahedral tetrachloroaluminate anion (AlCl₄⁻). ustb.edu.cnustb.edu.cn In these melts, the aluminum atom is centrally located and bonded to four chlorine atoms. The potassium ion (K⁺) is then coordinated by a number of these chloride ions from the surrounding AlCl₄⁻ tetrahedra. ustb.edu.cn

Raman spectroscopy provides more specific insight into the vibrational modes of the ionic species within the melt. For melts with a 1:1 molar ratio of KCl to AlCl₃, the spectra are dominated by a strong, polarized band located at approximately 348-349 cm⁻¹. researchgate.netresearchgate.net This band is the characteristic symmetric stretching vibration (ν₁) of the tetrahedral AlCl₄⁻ anion, confirming it as the principal species in the neutral melt. researchgate.netresearchgate.net

Coordination Studies of Metal Ions in Molten KAlCl₄

Molten KAlCl₄ serves as an important solvent system for studying the coordination chemistry of various metal ions, particularly lanthanides and transition metals. The less polarizing nature of the K⁺ cation, compared to other alkali or alkaline earth metals, influences the coordination environment of solute metal ions. rsc.org In molten chloride salts containing potassium, higher oxidation states of lanthanides, such as Ln³⁺, are stabilized. rsc.org

Studies on the coordination of divalent transition metals like Ni(II) in various chloride melts show that the surrounding cations significantly impact the resulting geometry. inl.gov The lower polarizing power of K⁺ results in more electron density being available on the chloride ligands, which in turn favors lower coordination numbers for the dissolved metal ion. inl.gov When lanthanide metals are dissolved in similar chloroaluminate or chlorogallate melts, they often form complex anions where the lanthanide center is coordinated by multiple tetrachlorometallate units, such as in [Ln(GaCl₄)₄]⁻. acs.orgnih.gov

Solution Structures in Non-aqueous Solvents (e.g., Thionyl Chloride)

The structure of KAlCl₄ in non-aqueous solvents is of significant interest, primarily due to its application as an electrolyte in lithium-thionyl chloride (Li-SOCl₂) batteries. wikipedia.orgmdpi.com In these systems, a lithium salt like lithium tetrachloroaluminate (LiAlCl₄) is more commonly used, but the fundamental structural principles are similar. Spectroscopic investigations using far-infrared and Raman techniques on alkali metal tetrachloroaluminate solutions in thionyl chloride reveal significant solvent-solute interactions. researchgate.net

The thionyl chloride (SOCl₂) solvent molecules strongly coordinate to the alkali metal cation (like K⁺ or Li⁺). researchgate.net The AlCl₄⁻ anion, in turn, is part of the cation's coordination sphere. This interaction causes only a slight distortion of the AlCl₄⁻ tetrahedron from its ideal symmetry. researchgate.net The primary species in solution are the solvated cations and the AlCl₄⁻ anions. This structure facilitates the ionic conductivity necessary for battery operation. dtu.dk

Identification and Relative Proportions of Complex Ions (AlCl₄⁻, Al₂Cl₇⁻) in Melts

In chloroaluminate melts, a dynamic equilibrium exists between the tetrachloroaluminate anion (AlCl₄⁻) and the heptachlorodialuminate anion (Al₂Cl₇⁻). dtic.milosti.gov The governing equilibrium can be expressed as:

2AlCl₄⁻ ⇌ Al₂Cl₇⁻ + Cl⁻

The relative proportion of these two complex ions is critically dependent on the molar ratio of AlCl₃ to KCl in the melt.

Basic to Neutral Melts (≤ 50 mol% AlCl₃): In melts with an equimolar or excess amount of KCl, the predominant species is the AlCl₄⁻ anion. arxiv.org

Acidic Melts (> 50 mol% AlCl₃): When AlCl₃ is in molar excess, the equilibrium shifts to the right, leading to the formation of the dimeric Al₂Cl₇⁻ anion. arxiv.orgacs.org This occurs as an AlCl₄⁻ ion donates a chloride ion to an AlCl₃ molecule (formed from the dissociation of another AlCl₄⁻).

Raman spectroscopy is the definitive technique for identifying and quantifying these species. The two ions have distinct and well-resolved symmetric stretching frequencies:

AlCl₄⁻: A strong, polarized peak around 349 cm⁻¹. researchgate.netdtu.dk

Al₂Cl₇⁻: A characteristic polarized peak around 312 cm⁻¹. researchgate.netdtu.dk

Data Tables

Table 1: Spectroscopic Identification of Major Complex Ions in Chloroaluminate Melts

| Complex Ion | Formula | Characteristic Raman Peak (ν₁) | Melt Condition |

|---|---|---|---|

| Tetrachloroaluminate | AlCl₄⁻ | ~349 cm⁻¹ | Neutral / Basic |

Table 2: Coordination Environment of KAlCl₄

| Medium | Primary Aluminum Species | Key Structural Features | Analytical Technique |

|---|---|---|---|

| Neutral Molten Salt | AlCl₄⁻ | Tetrahedral anion; K⁺ coordinated by Cl⁻ from anions. | Raman Spectroscopy, X-ray Diffraction |

Spectroscopic Characterization of Kalcl₄ Systems

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules, offering a "fingerprint" that can be used to identify species and study their interactions. sporian.com In KAlCl₄ systems, it is particularly effective for characterizing the AlCl₄⁻ anion and monitoring changes in melt composition.

The tetrachloroaluminate anion (AlCl₄⁻) possesses a tetrahedral geometry, which gives rise to a set of characteristic Raman-active vibrational modes. The Raman spectrum of solid KAlCl₄ exhibits multiple distinct peaks corresponding to these vibrations. researchgate.net Upon melting, the essential features of the AlCl₄⁻ spectrum are retained, though changes in peak position and width can occur due to the transition from a rigid crystal lattice to a more dynamic liquid state. researchgate.netresearchgate.net

The most intense and characteristic peak for the AlCl₄⁻ anion is the symmetric stretching mode (ν₁), which appears around 349 cm⁻¹. mit.edu This peak serves as a definitive marker for the presence of the tetrahedral AlCl₄⁻ species. In studies of AlCl₃-KCl systems, both the solid and liquid phases show a strong Raman line at this frequency, confirming the identity of the AlCl₄⁻ ion. researchgate.net The vibrational frequencies are largely independent of temperature within the typical range of molten salt studies. nasa.gov

| Vibrational Mode | Approximate Raman Frequency (cm⁻¹) | State | Reference |

|---|---|---|---|

| Symmetric Stretch (ν₁) | ~349 | Solid/Molten | researchgate.netmit.edu |

| Asymmetric Stretch (ν₃) | ~490 | Molten | nasa.gov |

| Bending Modes (ν₂, ν₄) | 120 - 220 | Molten | nasa.gov |

Raman spectroscopy is an invaluable tool for monitoring the speciation in molten salt systems as the composition is varied. In melts of KCl and AlCl₃, the equilibrium between different chloroaluminate species is highly dependent on the molar ratio of the components. nasa.gov

In neutral or basic melts (where the mole fraction of AlCl₃ is ≤ 0.5), the predominant species is the AlCl₄⁻ anion. nasa.gov However, as the concentration of aluminum trichloride (B1173362) increases, making the melt more acidic (mole fraction of AlCl₃ > 0.5), a new species, the heptachlorodialuminate anion (Al₂Cl₇⁻), begins to form according to the equilibrium:

2AlCl₄⁻ ⇌ Al₂Cl₇⁻ + Cl⁻

The formation of Al₂Cl₇⁻ is readily detected by the appearance of a new, strong Raman peak at approximately 310 cm⁻¹. researchgate.net The intensity of this peak increases relative to the AlCl₄⁻ peak at 349 cm⁻¹ as more AlCl₃ is added to the melt. nasa.govresearchgate.net By analyzing the relative intensities of these characteristic peaks, the concentrations of AlCl₄⁻ and Al₂Cl₇⁻ can be quantified, allowing for a detailed understanding of the melt's acid-base chemistry. researchgate.net In some cases, evidence for even larger polymeric anions, such as Al₃Cl₁₀⁻, has been observed in highly acidic melts. researchgate.net

The vibrational frequencies of the AlCl₄⁻ anion are sensitive to its local environment, making Raman spectroscopy a useful probe for ion-ion and ion-solvent interactions. dtu.dk In molten salt systems, the nature of the counter-ion (in this case, K⁺) can influence the vibrational spectrum. Studies on various alkali chloroaluminate melts have shown that the cation can affect the symmetry of the anion and the inter-ionic forces, leading to subtle shifts in Raman peak positions and changes in bandwidths. nih.govnih.gov These spectral changes provide insight into the structure of the melt and the degree of association between the cation and the chloroaluminate anion. nih.gov

The interactions are not limited to the molten state. When dissolved in a solvent, the AlCl₄⁻ anion can interact with solvent molecules. These interactions, which can range from weak van der Waals forces to stronger coordinative bonds, perturb the vibrational modes of the anion. nih.gov This perturbation is reflected in the Raman spectrum, often as shifts in frequency or broadening of the spectral lines, providing information on the solvation shell structure and the dynamics of ion-solvent exchange. dtu.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. For KAlCl₄ systems, ²⁷Al and ³⁹K NMR are particularly relevant.

Solid-state ²⁷Al NMR is highly effective for characterizing the coordination environment of aluminum in crystalline materials. github.io Since the ²⁷Al nucleus is quadrupolar (spin I = 5/2), its NMR spectrum is sensitive to the symmetry of the local electric field gradient. github.io

In solid KAlCl₄, the aluminum atom is in a highly symmetric tetrahedral environment, coordinated to four chlorine atoms. This results in a single, relatively sharp resonance in the solid-state ²⁷Al NMR spectrum, typically observed around 103 ppm. nih.gov This chemical shift is characteristic of the AlCl₄⁻ species. The presence of a single sharp peak confirms the existence of a single, well-defined aluminum site within the crystal lattice. Any distortion from perfect tetrahedral symmetry would lead to line broadening due to second-order quadrupolar effects. nih.gov In more complex solid chloroaluminates that might contain other species like Al₂Cl₇⁻, additional, distinct resonances would be expected. nih.gov

In the molten state or in solution, NMR provides valuable data on the different species present and the dynamic exchange between them. For chloroaluminate melts, ²⁷Al NMR is the primary tool for studying speciation. bohrium.com

Similar to the solid state, the AlCl₄⁻ anion in a molten salt gives a characteristic resonance peak at approximately 103 ppm. nih.gov In acidic melts containing an excess of AlCl₃, a second peak appears at a slightly different chemical shift (ca. 97 ppm), which is assigned to the dimeric Al₂Cl₇⁻ anion. nih.gov The relative areas of these two peaks can be used to determine the equilibrium concentrations of the two major anionic species in the melt.

Furthermore, the lineshapes and widths of the NMR signals provide information about the dynamics of the system. bohrium.com If the chemical exchange between AlCl₄⁻ and Al₂Cl₇⁻ is slow on the NMR timescale, two distinct peaks are observed. If the exchange is fast, a single, averaged peak would be seen. In many chloroaluminate melts, the exchange is in the slow-to-intermediate regime, often resulting in non-Lorentzian lineshapes that can be analyzed to determine the kinetics and lifetimes of the individual species. bohrium.com Temperature-dependent NMR studies can reveal how the equilibrium and exchange rates are affected by thermal energy. nih.gov

| Species | Approximate Chemical Shift (ppm) | Coordination Environment | Reference |

|---|---|---|---|

| AlCl₄⁻ | ~103 | Monomeric, tetrahedral | nih.gov |

| Al₂Cl₇⁻ | ~97 | Dimeric, distorted tetrahedral | nih.gov |

Infrared Spectroscopy for Structural Insights

Infrared (IR) spectroscopy probes the vibrational modes of molecules. For potassium tetrachloroaluminate, the primary structural unit of interest is the tetrachloroaluminate anion (AlCl₄⁻). The vibrational frequencies observed in an IR spectrum are characteristic of the bonds within this anion and its interactions with the surrounding potassium cations.

The AlCl₄⁻ anion possesses a tetrahedral geometry, which dictates its fundamental vibrational modes. Based on theoretical calculations and experimental data from related chloroaluminate systems, the primary vibrational frequencies for the AlCl₄⁻ anion are well-established. These vibrations arise from the stretching and bending of the Al-Cl bonds.

A key study on the vibrational analysis of alkali chloroaluminates, including KAlCl₄, has provided significant insights into its structure in different phases. nasa.gov In the vapor phase, KAlCl₄ exists as a complex where the potassium cation is associated with the tetrachloroaluminate anion. nasa.gov The bonds within the AlCl₄⁻ tetrahedron are significantly stronger than the interaction between the potassium ion and the tetrahedral anion. nasa.gov

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| ν₁ (A₁) | Symmetric Stretch | ~350 | Raman (strong, polarized) |

| ν₂ (E) | Bending | ~120 | Raman (depolarized) |

| ν₃ (F₂) | Asymmetric Stretch | ~490 | IR (strong), Raman (depolarized) |

| ν₄ (F₂) | Bending | ~180 | IR (strong), Raman (depolarized) |

This table is based on generalized data for the AlCl₄⁻ anion in chloroaluminate systems.

The presence of specific absorption bands in the far-infrared region can confirm the presence and geometry of the AlCl₄⁻ anion. Spectroscopic studies have also been employed to monitor chemical purity, for instance, showing the conversion of oxide impurities to chlorides in chloroaluminate melts upon treatment with carbon tetrachloride. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Molten Salt Environments

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a compound. For pure this compound in the molten state, the electronic absorption bands are primarily associated with charge transfer transitions. These transitions involve the movement of an electron from a chloride ligand to the central aluminum ion within the AlCl₄⁻ complex.

Due to the stable electronic configuration of the Al³⁺ and Cl⁻ ions, pure KAlCl₄ is not expected to show significant absorption in the visible region, appearing as a colorless liquid when molten. Its primary absorption bands would lie in the ultraviolet region.

Research on doped KAlCl₄ systems offers valuable insights into the electronic environment of the host lattice. For example, studies on bismuth-doped KAlCl₄ have revealed intense near-infrared luminescence. researchgate.net The excitation spectra of these materials, which show the wavelengths of light that are absorbed to produce this luminescence, provide information about the electronic energy levels of the dopant ion within the KAlCl₄ crystal structure.

| Parameter | Observation | Significance |

|---|---|---|

| Excitation Wavelengths | Broad bands in the UV-Vis region | Indicates absorption of energy by the Bi⁺ ion leading to electronic excitation. researchgate.net |

| Emission Wavelength | Peaked near 1 µm (near-infrared) | Corresponds to the energy released as light when the excited Bi⁺ ion returns to its ground state. researchgate.net |

| Temperature Dependence | Luminescence features are strongly dependent on temperature. | Suggests a strong interaction between the electronic states of the dopant and the vibrational modes of the KAlCl₄ host lattice. researchgate.net |

While this data is for a doped system, it demonstrates that the KAlCl₄ matrix can host and influence electronic transitions. In the context of molten salt reactors, UV-Vis spectroscopy is a crucial tool for the online monitoring of the chemical composition of the salt. sandia.govinl.gov It can be used to detect and quantify various species, including fuel components and corrosion products, by observing their characteristic absorption spectra. inl.gov The principles applied in these systems are directly relevant to understanding the potential for using UV-Vis spectroscopy to monitor the purity and composition of molten KAlCl₄.

Theoretical and Computational Studies of Kalcl₄

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deyoutube.com It is a widely used tool for predicting the properties of molecules and materials from first principles. youtube.com DFT calculations have been applied to understand various aspects of KAlCl₄ and its constituent ions.

The tetrachloroaluminate anion (AlCl₄⁻) is the fundamental building block of KAlCl₄. DFT studies have been crucial in understanding its electronic structure and the nature of the aluminum-chlorine bonds. The AlCl₄⁻ anion features a tetrahedral geometry, which has been a subject of numerous computational analyses, often in the context of its role in ionic liquids and batteries. researchgate.netnih.gov

DFT calculations reveal that the bonding within the AlCl₄⁻ anion is predominantly covalent. nih.gov The molecular orbitals of the anion are formed from the atomic orbitals of the aluminum and chlorine atoms. Studies on related systems, such as PEDOT with AlCl₄⁻ anions, show that the highest occupied molecular orbitals (HOMO) can be localized on the chlorine atoms of the anions. mdpi.com This localization of electron density on the anion is a key aspect of its chemical behavior. mdpi.com

The interaction of the AlCl₄⁻ anion with other species has also been investigated. For instance, in the context of extractive desulfurization using ionic liquids like [BMIM]⁺[AlCl₄]⁻, DFT studies have shown that the AlCl₄⁻ anion participates in hydrogen bonding interactions, while the cation engages in π-π interactions. acs.org This demonstrates the dual role of both the cation and the anion in the interaction mechanism. acs.org Furthermore, DFT has been used to calculate the binding energies between AlCl₄⁻ and various carbon matrices, which is relevant for applications in aluminum-ion batteries. researchgate.net

A summary of representative bond characteristics of the AlCl₄⁻ anion is provided in the table below.

| Property | Description | Source |

| Geometry | Tetrahedral | researchgate.netnih.gov |

| Bonding Nature | Primarily covalent | nih.gov |

| Electronic Feature | HOMO localization on chlorine atoms | mdpi.com |

| Intermolecular Interactions | Participates in hydrogen bonding | acs.org |

The energetic stability of KAlCl₄ is a critical parameter for its potential applications. DFT calculations can predict the formation energies and relative stabilities of different crystal structures and chemical compositions. While specific studies focusing solely on the magnetic properties of pure KAlCl₄ are not prevalent, the electronic structure calculations from DFT can provide insights into its magnetic state, which is expected to be non-magnetic (diamagnetic) due to its closed-shell electronic configuration.

DFT calculations on related systems provide a framework for understanding the stability of KAlCl₄. For example, studies on metal-thiolate complexes have used DFT to analyze how factors like hydrogen bonding affect the electronic structure and, consequently, the stability of the complex. nih.gov In the context of AlCl₄⁻ based systems, stability is often evaluated in relation to competing phases or decomposition products.

There is significant interest in modifying the properties of alkali metal tetrachloroaluminates for use as solid electrolytes in batteries. DFT has been employed to model the effects of cationic substitutions on the structure and stability of these materials. nih.govnih.govresearchgate.net A notable example is the substitution of sodium ions in NaAlCl₄ with potassium ions to form KAlCl₄. nih.govacs.org

Studies have shown that isovalent substitutions, such as replacing Na⁺ with K⁺, are energetically favorable. nih.govnih.govresearchgate.net The structure of KAlCl₄ (space group P2₁) differs from that of NaAlCl₄, and DFT calculations have been used to construct phase diagrams for the Na₁₋ₓKₓAlCl₄ system. nih.govacs.org These calculations help in predicting the stability of the mixed-cation compounds. nih.govacs.org

Aliovalent substitutions, such as replacing Na⁺ with Zn²⁺, have also been investigated. nih.govnih.govresearchgate.netacs.org These substitutions introduce vacancies to maintain charge neutrality, which can have a significant impact on ionic conductivity. nih.govacs.org DFT calculations indicate that such substitutions can lead to the formation of layered structures that may enhance ion mobility. nih.govnih.govresearchgate.net

| Substitution Type | Example | Key Findings from DFT | Source |

| Isovalent | Na⁺ → K⁺ in NaAlCl₄ | Favorable substitution with low instability. nih.govnih.govresearchgate.net KAlCl₄ has a different space group (P2₁) than NaAlCl₄. nih.govacs.org | nih.govnih.govresearchgate.netacs.org |

| Aliovalent | Na⁺ → Zn²⁺ in NaAlCl₄ | Introduces vacancies. nih.govacs.org Can lead to layered structures potentially favorable for ion conduction. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.netacs.org |

The thermodynamic stability and formation energies of KAlCl₄ derivatives are crucial for predicting their synthesizability and performance. DFT calculations, often combined with thermodynamic corrections, are used to evaluate these properties. nih.govnih.govresearchgate.net For instance, the stability of various substituted forms of NaAlCl₄, including potassium-substituted derivatives, has been assessed. nih.govnih.govresearchgate.net

The calculations have shown that substitutions of sodium with potassium or silver, and aluminum with gallium, result in low instability, suggesting that these derivatives are thermodynamically accessible. nih.govnih.govresearchgate.net The formation energies calculated from DFT can be used to construct phase diagrams, which provide a comprehensive view of the stable phases at different compositions. nih.govacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of materials over time. nih.gov

MD simulations of the KAlCl₄ unit cell can be performed to analyze its dynamic behavior, such as ionic conductivity, diffusion mechanisms, and structural transitions. researchgate.netnih.gov These simulations rely on accurate force fields, which describe the interactions between atoms. In some cases, these force fields can be developed from first-principles calculations, such as DFT. researchgate.net

For instance, machine-learned force fields trained on DFT data from MD simulations have been used to accelerate calculations for related chloroaluminate systems. acs.org An MD simulation of the NaAlCl₄ unit cell at 400 K was used to train such a force field. acs.org This approach combines the accuracy of DFT with the efficiency of classical MD.

MD simulations can track the trajectories of individual ions, allowing for the calculation of diffusion coefficients and the visualization of diffusion pathways. This is particularly important for understanding the ionic conductivity of solid electrolytes like KAlCl₄. The simulations can also reveal how the crystal structure evolves with temperature and pressure. nih.gov While specific, detailed MD simulation results for KAlCl₄ are not extensively published in the provided search results, the methodologies are well-established and have been applied to similar systems, such as the nucleation of potassium chloride (KCl) in aqueous solutions. rsc.org

Ion Transport Mechanisms within Molten KAlCl₄ Systems

Molten salt electrolytes, such as KAlCl₄, are complex environments where the movement of ions governs key properties like ionic conductivity. The transport of ions in these molten systems is a dynamic process influenced by several coupled physical phenomena. mdpi.com Computational models and theoretical studies have been instrumental in deconvoluting the mechanisms that dictate ionic movement. The primary mechanisms for ion transport in molten KAlCl₄ are diffusion, convection, and electromigration. mdpi.com

Diffusion: This process is driven by concentration gradients within the molten salt. Ions move from an area of higher concentration to an area of lower concentration to achieve a uniform distribution. In molten KAlCl₄, this involves the movement of K⁺ cations and [AlCl₄]⁻ anions.

Convection: This refers to the transport of ions due to the bulk motion of the molten salt. mdpi.com Convection can be induced by temperature gradients (natural convection) or by external stirring (forced convection). It can significantly alter the distribution of ions, carrying them over larger distances than diffusion alone. mdpi.com

Electromigration: When an external electric field is applied across the molten salt, ions are forced to move towards the electrode of opposite charge. mdpi.com K⁺ cations migrate towards the cathode (negative electrode), while the [AlCl₄]⁻ anions move towards the anode (positive electrode).

Computational investigations, particularly molecular dynamics (MD) simulations, have revealed that the interactions between ions are more complex than simple, independent movement. In mixed alkali-anion systems, there is a tendency for the formation of extended alkali-anion aggregates, especially at higher concentrations of the alkali metal salt. nih.gov This clustering can influence the diffusion dynamics, with studies suggesting that faster-moving alkali metal ions are often those clustered with anions. nih.gov Understanding these mechanisms is crucial for applications such as batteries and electrorefining, where the rate of ion transport directly impacts performance. mdpi.comnih.gov

Table 1: Ion Transport Mechanisms in Molten KAlCl₄

| Mechanism | Driving Force | Description |

|---|---|---|

| Diffusion | Concentration Gradient | Spontaneous movement of K⁺ and [AlCl₄]⁻ ions from regions of high concentration to low concentration. |

| Convection | Bulk Fluid Motion | Transport of ions due to the physical flow of the molten salt, caused by thermal gradients or mechanical stirring. mdpi.com |

| Electromigration | External Electric Field | Directed movement of K⁺ ions to the cathode and [AlCl₄]⁻ ions to the anode under an applied voltage. mdpi.com |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations have become an indispensable tool for analyzing and predicting the course of chemical reactions. rsc.org These computational methods solve fundamental equations of quantum mechanics, such as the Schrödinger equation, for a given arrangement of atoms, providing detailed information about the system's energy and electronic structure. nih.gov By calculating the energy of reactants, products, and intermediate structures, it is possible to map out the entire potential energy surface of a reaction.

This allows for the detailed elucidation of reaction mechanisms by identifying the most energetically favorable pathways. nih.govresearchgate.net Researchers can trace the transformation from reactants to products, identifying any transient species or intermediates that are formed along the way. youtube.com The ability to perform these calculations for unknown or hypothetical reaction processes holds significant potential for the discovery of new synthetic methodologies and the rational design of chemical reactions. nih.gov

A critical element in understanding reaction pathways is the identification and analysis of the transition state. numberanalytics.com The transition state is a specific, high-energy configuration along the reaction coordinate that separates the reactants from the products. youtube.comyoutube.com It represents the point of maximum energy on the minimum energy path and is not a stable molecule but rather a fleeting, metastable arrangement of atoms. youtube.comnumberanalytics.com The energy required to reach this state from the reactants is the activation energy, which is a key determinant of the reaction rate. youtube.com

In reactions catalyzed by the Lewis acid KAlCl₄, the tetrachloroaluminate anion ([AlCl₄]⁻) interacts with reacting species, altering the reaction pathway. Quantum chemical calculations are employed to analyze how this interaction affects the transition state. By stabilizing the transition state structure, the catalyst effectively lowers the activation energy, thereby accelerating the reaction. numberanalytics.com

Transition state analysis involves:

Locating the Transition State Structure: Computational algorithms are used to find the exact geometry of the transition state, which is characterized as a saddle point on the potential energy surface. numberanalytics.com

Calculating the Activation Energy: The energy difference between the transition state and the reactants is calculated to quantify the kinetic barrier of the reaction.

Analyzing Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as they transform from reactants to products.

This analysis provides deep insights into how the catalyst functions, enabling the rational design of more efficient catalytic processes. nih.govnumberanalytics.com

Table 2: Strategies for Catalyst Design Based on Transition State Theory

| Catalyst Design Strategy | Description |

|---|---|

| Lowering Transition State Energy | The primary function of a catalyst is to provide an alternative reaction pathway with a lower activation energy, increasing the reaction rate. numberanalytics.com |

| Stabilizing the Transition State | Catalysts can use non-covalent interactions (e.g., electrostatic interactions with the [AlCl₄]⁻ ion) to stabilize the high-energy transition state. numberanalytics.com |

| Altering the Reaction Coordinate | The catalyst can modify the geometric path of the reaction to favor a more energetically favorable transition. numberanalytics.com |

In certain chemical reactions, particularly those involving electron transfer, radical species are formed. A radical cation is a positively charged species with one or more unpaired electrons. The tetrachloroaluminate anion, [AlCl₄]⁻, is a common counterion used to isolate and stabilize highly reactive radical cations, forming radical cation salts.

Spin density distribution analysis is a computational technique used to understand the electronic structure of these radical species. nih.gov It maps the spatial distribution of the unpaired electron's spin within the molecule. This analysis is typically performed using methods like Density Functional Theory (DFT). nih.govresearchgate.net

The key insights from spin density analysis include:

Identifying Radical Centers: It reveals which atoms within the radical cation bear the most unpaired electron character. This is crucial for predicting the molecule's reactivity, as reactions will likely occur at these sites.

Understanding Electronic Structure: The distribution of spin density provides fundamental information about bonding and electronic delocalization within the radical. In some cases, significant spin density can be transferred from a ligand-based radical onto coordinated metal centers. nih.gov

Interpreting Spectroscopic Data: The results of spin density calculations can be directly correlated with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Calculated hyperfine coupling constants, which depend on the spin density at specific nuclei, can be compared with experimental spectra to validate the computed electronic structure. nih.govresearchgate.net

By analyzing the spin density in radical cations stabilized by [AlCl₄]⁻, researchers can gain a detailed picture of their electronic properties and reactive behavior.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Potassium tetrachloroaluminate |

Reaction Mechanisms and Chemical Reactivity of Kalcl₄

Lewis Acidity and Catalytic Activity

The catalytic prowess of KAlCl₄ is fundamentally linked to the Lewis acidic nature of the aluminum center in the [AlCl₄]⁻ anion. A Lewis acid is defined as a chemical species that can accept a pair of electrons. byjus.com

Mechanism of Electron Pair Acceptance and Ligand Coordination

The aluminum atom in the tetrachloroaluminate anion ([AlCl₄]⁻) possesses vacant orbitals, rendering it an electron-deficient center, or an electrophile. byjus.com This allows it to accept an electron pair from an electron-rich species, known as a nucleophile or Lewis base. byjus.compressbooks.pub The mechanism involves the donation of a lone pair of electrons from the substrate into an empty orbital of the aluminum atom. This coordination activates the substrate, making it more susceptible to subsequent chemical reactions.

The process of ligand coordination can be represented as follows: Substrate (Lewis Base) + [AlCl₄]⁻ (Lewis Acid) ⇌ [Substrate-AlCl₄]⁻

This interaction is crucial in many catalytic applications where KAlCl₄ is employed. The strength of this coordination and the subsequent activation depend on the nature of the substrate.

Role as a Brønsted-Lewis Bifunctional Catalyst in Organic Synthesis

In certain reaction environments, potassium tetrachloroaluminate can function as a bifunctional catalyst, exhibiting both Lewis and Brønsted acidity. While the aluminum center is the primary Lewis acidic site, Brønsted acidity can arise from the interaction of the complex with protic substances in the reaction medium. nih.govresearchgate.net For instance, the presence of trace amounts of water can lead to the formation of species that can act as proton donors.

This dual catalytic nature is advantageous in cascade reactions where both types of acid catalysis are required to achieve the desired product. nih.govnih.gov The synergistic effect of both Lewis and Brønsted sites can enhance reaction rates and selectivity. researchgate.net

Stabilization of Reaction Intermediates via Chloride Ion Abstraction

A key mechanistic pathway in reactions catalyzed by KAlCl₄ involves the abstraction of a chloride ion from a substrate. This process generates a highly reactive carbocation intermediate and the stable tetrachloroaluminate anion.

R-Cl + KAlCl₄ ⇌ R⁺ + [AlCl₄]⁻ + K⁺

The stability of the [AlCl₄]⁻ anion is crucial as it acts as a non-coordinating or weakly coordinating anion, which helps to stabilize the transient carbocation. pressbooks.pub This mechanism is fundamental in Friedel-Crafts type alkylation and acylation reactions, where the generation of a carbocation or an acylium ion is the rate-determining step.

| Reaction Type | Role of KAlCl₄ | Key Intermediate |

|---|---|---|

| Friedel-Crafts Alkylation | Chloride Abstraction Agent | Carbocation (R⁺) |

| Friedel-Crafts Acylation | Chloride Abstraction Agent | Acylium Ion (RCO⁺) |

Oxidation-Reduction (Redox) Chemistry

The redox chemistry of this compound is determined by the oxidation states of its constituent elements: potassium (+1), aluminum (+3), and chlorine (-1). youtube.com

Reactivity in the Presence of Strong Oxidizing and Reducing Agents

The aluminum in KAlCl₄ is in its highest and most stable oxidation state of +3. Consequently, it is resistant to further oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), would not be expected to react with the aluminum center. achieversdream.com.sg However, very strong oxidizing agents could potentially oxidize the chloride ions to chlorine gas. youtube.com For instance, the permanganate ion is a powerful oxidizing agent, particularly in acidic conditions. youtube.comnih.gov

Conversely, the reduction of Al(III) to elemental aluminum is a highly endergonic process and requires very powerful reducing agents and specific conditions, such as electrolysis in molten salts. Therefore, KAlCl₄ is generally stable in the presence of common chemical reducing agents. The compound itself is not typically employed as either an oxidizing or a reducing agent in standard organic synthesis. khanacademy.org

| Reagent Type | Expected Reactivity with KAlCl₄ | Rationale |

|---|---|---|

| Strong Oxidizing Agent (e.g., KMnO₄) | Potential oxidation of Cl⁻ to Cl₂; No reaction with Al³⁺ | Al³⁺ is in its highest stable oxidation state. Cl⁻ can be oxidized. achieversdream.com.sg |

| Strong Reducing Agent | Generally unreactive under normal conditions | Reduction of Al³⁺ is highly unfavorable. |

Electrochemical Reduction Mechanisms of KAlCl₄

This compound is a key component in low-temperature molten salt electrolytes, particularly in systems like AlCl₃-NaCl-KCl, which are utilized for aluminum electrodeposition. researchgate.netnih.gov In these melts, the primary aluminum-containing species are the tetrachloroaluminate anion ([AlCl₄]⁻) and, in acidic melts (high AlCl₃ concentration), the heptachlorodialuminate anion ([Al₂Cl₇]⁻). researchgate.netcapes.gov.br

The electrochemical reduction mechanism at the cathode is central to processes like electroplating and electrorefining. The deposition of aluminum from these melts is not a simple, single-step process but is influenced by the composition of the electrolyte. The primary cathodic reaction involves the reduction of the heptachlorodialuminate ion to form aluminum metal and tetrachloroaluminate ions. mdpi.com

4[Al₂Cl₇]⁻ + 3e⁻ → Al + 7[AlCl₄]⁻ mdpi.com

Studies using techniques such as cyclic voltammetry and chronoamperometry have revealed that the nature of the aluminum deposition is highly dependent on the melt's acidity (the molar ratio of AlCl₃ to alkali chloride). researchgate.net

In acidic melts (molar ratio > 1), where [Al₂Cl₇]⁻ is the dominant species, the reduction process is typically diffusion-controlled. researchgate.net

In basic melts (molar ratio < 1), where [AlCl₄]⁻ is more prevalent, the deposition of aluminum often proceeds through a three-dimensional instantaneous nucleation and growth mechanism. researchgate.netnih.gov

Substitution and Complex Formation Reactions

The tetrachloroaluminate anion, [AlCl₄]⁻, which is the core of KAlCl₄, can participate in various substitution and complex-forming reactions.

Ligand Exchange Dynamics of Chloride Ions

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with another. For the [AlCl₄]⁻ complex, the chloride ligands can be substituted by other suitable ligands. The dynamics of this exchange are governed by principles of equilibrium, where the position of the equilibrium is influenced by factors such as the concentration of the incoming ligand and the relative stability of the resulting complex. studymind.co.uk

Coordination with Organic and Inorganic Ligands

This compound and its constituent anion are involved in the formation of new complexes with a variety of organic and inorganic molecules, which act as Lewis bases.

A notable example is the reaction of aluminum trichloride (B1173362) (a component of KAlCl₄ melts) with the organic solvent tetrahydrofuran (B95107) (THF). This interaction leads to the formation of the complex salt [AlCl₂(THF)₄]⁺[AlCl₄]⁻, where THF molecules act as ligands, coordinating to the aluminum center. acs.org Similarly, [AlCl₄]⁻ is a known intermediate in Friedel-Crafts reactions, where it is formed when the aluminum chloride catalyst interacts with an alkyl halide. wikipedia.org This demonstrates the ability of the aluminum center to coordinate with organic species to form activated electrophiles. wikipedia.org

The formation of these complexes can be viewed as a Lewis acid-base interaction, where the aluminum ion acts as a Lewis acid and the ligand (containing lone pair electrons, e.g., on oxygen or nitrogen atoms) acts as a Lewis base. libretexts.org Research has also shown that transmetalation reactions involving organometallic aluminum compounds can lead to mixed heteroatomic complexes, highlighting the diverse coordination chemistry of aluminum. nih.gov Furthermore, interactions between clay minerals, which have exposed aluminum sites, and organic compounds can result in the formation of colored charge-transfer complexes. researchgate.net

Investigations into Ion-Molten Salt Interactions

The behavior of metals within KAlCl₄-containing molten salts is critical for applications such as electrorefining and for understanding corrosion in high-temperature environments.

Dissolution Behavior of Metals in KAlCl₄-containing Molten Salts

Molten salts containing KAlCl₄ are effective media for the dissolution and electrorefining of metals and alloys. Studies on Al-Si alloys in AlCl₃-NaCl-KCl molten salt at 423 K have demonstrated the selective anodic dissolution of aluminum from the alloy. researchgate.net This process is the basis for recycling and purifying aluminum from scrap alloys. researchgate.net

The dissolution process involves the oxidation of the metal at the anode. For aluminum, the reaction is: Al → Al³⁺ + 3e⁻

Below is a table summarizing typical conditions for studying metal dissolution in these melts.

| Parameter | Value/Condition | Source |

| Electrolyte Composition | AlCl₃-NaCl-KCl (molar ratio 61:26:13) | researchgate.net |

| Temperature | 423 K (150 °C) | researchgate.net |

| Anode Material | Al-Si Casting Alloy (e.g., ADC12) | researchgate.net |

| Observation | Selective dissolution of Al from the alloy | researchgate.net |

Structural Transformations Occurring during Metal-Salt Interactions

The interaction between a metal surface and a molten salt induces significant structural changes in the salt at the interface. While the bulk molten salt may have randomly oriented ions, the region near the metal surface becomes more structured. digitellinc.com This is due to strong electrostatic forces between the charged metal surface and the ions in the melt.

Potassium Tetrachloroaluminate in Molten Salt Chemistry and Ionic Liquids

Fundamental Properties of KAlCl₄ in Molten Salts

The behavior of KAlCl₄ in molten salt systems is characterized by its electrical conductivity, vapor pressure, and interfacial phenomena, which are crucial for its application in high-temperature electrochemical processes.

The electrical conductivity of molten salts is a key parameter for their use as electrolytes. Studies on molten KAlCl₄ have provided valuable insights into its charge transport properties. The conductivity of pure molten KAlCl₄ has been measured at temperatures up to 800 K. tandfonline.com The conductivity values are influenced by temperature and the mobility of the constituent ions. tandfonline.comtandfonline.com In these melts, the alkali metal cations are the primary charge carriers. tandfonline.com

The electrical conductivity of KAlCl₄ is generally lower than that of sodium tetrachloroaluminate (NaAlCl₄) but higher than that of lithium tetrachloroaluminate (LiAlCl₄) under similar conditions. tandfonline.comtandfonline.com This trend is related to the size-dependent mobility of the alkali metal cations. tandfonline.com Furthermore, the electrical conductivity of molten KAlCl₄ can be influenced by the presence of other metal chlorides. For instance, in KAlCl₄–ZrCl₄ molten mixtures, the conductivity increases with temperature and decreases with increasing zirconium tetrachloride concentration. bakhtiniada.ru

Under high-voltage conditions, the electrical conductivity of molten KAlCl₄ has been observed to increase significantly, a phenomenon known as the Wien effect. This suggests that the application of a strong electric field can alter the ionic interactions and enhance charge transport in the melt.

Electrical Conductivity of Molten Alkali Metal Tetrachloroaluminates

| Compound | Melting Point (K) | Conductivity Order | Activation Energy Order |

|---|---|---|---|

| LiAlCl₄ | 421 ± 1 | NaAlCl₄ > LiAlCl₄ > KAlCl₄ | LiAlCl₄ ≈ NaAlCl₄ < KAlCl₄ |

| NaAlCl₄ | 426 ± 1 | NaAlCl₄ > LiAlCl₄ > KAlCl₄ | LiAlCl₄ ≈ NaAlCl₄ < KAlCl₄ |

| KAlCl₄ | 534 ± 1 | NaAlCl₄ > LiAlCl₄ > KAlCl₄ | LiAlCl₄ ≈ NaAlCl₄ < KAlCl₄ |

Source: tandfonline.comtandfonline.com

The vapor pressure of potassium chloride-aluminum chloride (KCl-AlCl₃) mixtures is a critical factor in their high-temperature applications. The system forms the congruently melting compound KAlCl₄. researchgate.net The vapor pressure over these molten mixtures has been studied as a function of temperature and composition. dtu.dkacs.org The vapor phase in equilibrium with the melt contains various species, and their partial pressures are dependent on the melt's composition and temperature. researchgate.net

Thermodynamic models have been developed to predict the phase diagrams and vapor pressures of the KCl-AlCl₃ system with a high degree of accuracy. researchgate.netelectrochem.org These models are essential for designing and optimizing industrial processes that utilize these molten salts. electrochem.org The freezing point of pure KAlCl₄ has been determined with high precision to be 257.3 ± 0.1°C. researchgate.net

The interactions at the interface between an electrode and the molten salt are fundamental to any electrochemical process. In the context of KAlCl₄-containing melts, these phenomena influence the efficiency and outcome of processes like metal extraction and electrodeposition. d-nb.info The wetting behavior of the molten salt on the electrode surface and the products of electrolysis are critical factors. d-nb.info

For instance, in the Fray-Farthing-Chen (FFC) Cambridge Process for metal extraction, molten salts like KAlCl₄ play a crucial role in dissolving oxide anions and transporting them to the anode. d-nb.info However, unfavorable interactions, such as the dissolution of gases like oxygen and carbon dioxide in the melt, can also occur. d-nb.info Understanding and controlling these interfacial phenomena are key to improving the efficiency and selectivity of electrochemical reactions in molten salt media. frontiersin.orgresearchgate.net

KAlCl₄ as a Component in Ionic Liquids (ILs)

Potassium tetrachloroaluminate also serves as a component in the formulation of ionic liquids (ILs), which are salts that are liquid at or near room temperature. These KAlCl₄-based ILs are being explored for various electrochemical applications.

The synthesis of KAlCl₄-based ionic liquids typically involves the reaction of potassium chloride with aluminum chloride. nih.gov The resulting ionic liquids can be characterized by various analytical techniques to determine their physical and chemical properties. researchgate.net The composition of these ionic liquids can be tailored to achieve specific properties, such as a desired melting point or electrochemical window.

For example, low-melting mixtures containing KAlCl₄, such as LiAlBr₄-NaAlCl₄-KAlCl₄, have been investigated for applications like aluminum anodization. researchgate.net The synthesis and characterization of these ILs are crucial steps in developing new electrolytes for advanced electrochemical systems. nih.gov

The electrochemical window of an ionic liquid defines the range of potentials over which it is stable and does not undergo oxidation or reduction. berkeley.edursc.org A wide electrochemical window is desirable for applications such as high-voltage batteries and supercapacitors. mdpi.com The electrochemical stability of KAlCl₄-derived ILs is determined by the stability of both the cation (K⁺) and the anion (AlCl₄⁻). rsc.org

The addition of salts to ionic liquids can influence their electrochemical window. nih.gov In some cases, the presence of certain ions can inhibit the electrolysis of impurities like water, thereby expanding the usable potential range. nih.gov The electrochemical window of calcium-based molten salts, which can be part of a system containing KAlCl₄, is also an important factor in their application for processes like the electrochemical conversion of carbon dioxide. mdpi.com

Tunability of Physicochemical Properties of Ionic Liquids containing Tetrachloroaluminate Anions